Product packaging for Sinapoyl-(S)-malate(Cat. No.:)

Sinapoyl-(S)-malate

Cat. No.: B1265068
M. Wt: 338.27 g/mol
InChI Key: SVOZVFTXNDIEBH-NWALNABHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sinapoyl-(S)-malate is a sinapic acid derivative that accumulates in the epidermal layer of leaves, where it serves a critical photoprotective role as a highly effective ultraviolet (UV) radiation filter . Its research value is particularly high in developing novel agrochemicals, as it functions as a nature-inspired photomolecular heater ; it absorbs a portion of solar radiation not used for photosynthesis to mildly raise crop temperature, a mechanism that can significantly boost plant growth and yields in cooler climates . The compound's exceptional photoprotective capacity is driven by ultrafast (femtosecond to picosecond) photoisomerization via a trans-to-cis isomerization pathway around its olefinic double bond, which efficiently converts potentially damaging UV photon energy into harmless heat . This rapid internal conversion prevents DNA damage in underlying plant tissues and makes this compound a model compound for studying biomimetic sunscreen agents . Recent research employing advanced analytical techniques like LC-MS and infrared ion spectroscopy has characterized its major photodegradation products, including isomers and esters formed upon solar irradiation, with preliminary in silico studies suggesting no significant human or environmental toxicity concerns for these breakdown products . In agricultural research, this compound is investigated as a key candidate for next-generation crop protection strategies aimed at enhancing yield under suboptimal temperature conditions . In plant biochemistry, it is a crucial metabolite in the phenylpropanoid pathway, and its study provides insights into specialized metabolism, particularly the function of serine carboxypeptidase-like (SCPL) acyltransferases such as sinapoylglucose:malate sinapoyltransferase (SMT) which catalyzes its final biosynthetic step . Supplied for research applications, this compound is ideal for photochemistry, plant science, agrochemical development, and biosynthesis studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O9-2 B1265068 Sinapoyl-(S)-malate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O9-2

Molecular Weight

338.27 g/mol

IUPAC Name

(3S)-4-[4-[(E)-2-carboxylatoethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoate

InChI

InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+/t9-/m0/s1

InChI Key

SVOZVFTXNDIEBH-NWALNABHSA-L

Isomeric SMILES

COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)[O-])O)OC)/C=C/C(=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C(CC(=O)[O-])O)OC)C=CC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Photoprotection in Plants

Natural Sunscreen
Sinapoyl-(S)-malate functions as a natural sunscreen for plants, protecting them from harmful ultraviolet (UV) radiation. Research indicates that it absorbs UV light, thereby preventing damage to plant tissues. The compound's ability to undergo ultrafast dynamics allows for effective photoprotection, which is crucial for plant survival in high UV environments .

Mechanism of Action
The protective mechanism involves the compound's photochemical properties, which enable it to dissipate excess energy from UV radiation effectively. This prevents the formation of harmful reactive oxygen species that could lead to cellular damage .

Agricultural Applications

Photomolecular Heating
this compound has been identified as a potential photomolecular heater, which can enhance crop yields in cooler climates. By absorbing specific wavelengths of solar radiation not utilized in photosynthesis, it raises the temperature around the plant, promoting growth without the need for energy-intensive greenhouses .

Degradation Studies
Research has also focused on the degradation products of this compound under solar irradiation. Understanding these products is crucial for assessing the environmental impact and safety of using this compound in agricultural practices. Preliminary studies suggest that degradation does not pose significant toxicity risks to humans or the environment .

Health Benefits and Medicinal Applications

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is beneficial for human health. It has been studied for its potential to scavenge free radicals and reduce oxidative stress, contributing to various health benefits such as anti-inflammatory effects and potential anticancer properties .

Therapeutic Potential
The compound's derivatives have shown promise in treating conditions related to oxidative stress, including neurodegenerative diseases and metabolic disorders. They may also serve as functional ingredients in food and cosmetic formulations due to their bioactive properties .

Industrial Applications

Cosmetic Formulations
Due to its UV-filtering capabilities, this compound is being explored for incorporation into cosmetic products. However, its hydrophilicity poses challenges for formulation stability and effectiveness on skin surfaces. Recent advancements aim to modify its lipophilicity to enhance compatibility with various cosmetic formulations .

Sustainable Synthesis
Innovative synthetic routes have been developed to produce this compound more sustainably. These methods aim to reduce environmental impact by minimizing toxic solvents and waste generation during synthesis processes .

Summary of Biological Activities

Activity Description
Antioxidant Activity Scavenges free radicals; reduces oxidative stress
Photoprotection Absorbs UV radiation; protects plant tissues
Antimicrobial Activity Exhibits antimicrobial properties against various pathogens
Therapeutic Potential Potential use in treating oxidative stress-related diseases

Chemical Reactions Analysis

Photoisomerization Dynamics

Sinapoyl-(S)-malate exhibits rapid trans-to-cis isomerization upon UV exposure, critical for its photoprotective role:

  • Ultrafast kinetics : Femtosecond to picosecond timescale isomerization dissipates excess energy, preventing DNA damage in plants .

  • Isomer stability : The cis-isomer forms a stable photoproduct, with no significant differences in photoprotective efficiency between E (trans) and Z (cis) configurations .

  • Environmental impact : Solvent polarity minimally affects isomerization rates, ensuring functionality across plant tissue types .

Ester Cleavage and Acid Formation

Solar radiation induces ester bond hydrolysis, yielding sinapic acid derivatives:

  • Primary product : (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid (trans-sinapic acid) forms via malate ester cleavage .

  • Mechanism : Hydrolysis accelerated under UV light, with ester cleavage confirmed via LC-MS and IR ion spectroscopy .

Secondary Esterification Reactions

Degradation pathways include esterification, producing methylated derivatives:

Product m/z Structure
Dimethyl (E)-sinapoyl malate391Methyl ester at both malate carboxyl groups
(Z)-2-sinapoyl-4-methoxybutanoate377Monomethyl ester with retained cis configuration

Data derived from LC-MS and IRIS analyses of irradiated samples .

Synthetic and Mechanistic Insights

  • Green synthesis : Two-step Knoevenagel-Doebner condensation achieves high yields (70–85%) using biomass-derived precursors .

  • Quantum-chemical modeling : Predicts charge-transfer states in UV-excited sinapoyl malate, explaining broad absorption spectra .

Preparation Methods

Patent FR3107058B1 Synthetic Pathway

The patent FR3107058B1 outlines a novel synthetic route for SM and its analogs, emphasizing efficiency and stereochemical control. Key steps include:

  • Esterification of Sinapic Acid : Sinapic acid is activated using a coupling agent (e.g., dicyclohexylcarbodiimide) and reacted with (S)-malic acid in anhydrous dimethylformamide (DMF) at 0–5°C for 24 hours.
  • Protection-Deprotection Strategy : The phenolic hydroxyl groups of sinapic acid are protected using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions. After esterification, the TBS groups are removed via tetrabutylammonium fluoride (TBAF).
  • Purification : Crude product is purified via reverse-phase liquid chromatography (LC), yielding SM with >98% enantiomeric excess (ee).

Key Advantages :

  • High stereochemical fidelity due to chiral malic acid starting material.
  • Scalable to gram-scale production with yields exceeding 70%.

Esterification and Transesterification Methods

Alternative approaches employ esterification or transesterification of sinapic acid derivatives:

  • Methyl Sinapate Intermediate : Sinapic acid is first esterified with methanol using sulfuric acid as a catalyst, forming methyl sinapate. Subsequent transesterification with (S)-malic acid in tetrahydrofuran (THF) and sodium methoxide yields SM.
  • Solvent Optimization : Reactions conducted in polar aprotic solvents (e.g., DMF, THF) at 50–60°C enhance reaction rates and yields.

Challenges :

  • Competing hydrolysis of the ester bond under acidic or basic conditions.
  • Requires rigorous purification to remove unreacted malic acid.

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis offers a greener alternative to chemical methods:

  • Lipase-Catalyzed Esterification : Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification of sinapic acid with (S)-malic acid in organic solvents (e.g., tert-butanol).
  • Yield Optimization : Reaction conditions (pH 7.5, 40°C) achieve ~60% conversion after 48 hours, though scalability remains limited.

Advantages :

  • Reduced byproduct formation compared to chemical methods.
  • Mild reaction conditions preserve acid-labile functional groups.

Analytical Characterization Techniques

Post-synthesis validation ensures structural integrity and purity:

Liquid Chromatography–Mass Spectrometry (LC–MS)

  • Retention Time : SM elutes at 8.2 minutes on a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile).
  • Mass Spectra : [M−H]⁻ ion at m/z 339.1 confirms molecular weight.

Infrared Ion Spectroscopy (IRIS)

IRIS fingerprints the carbonyl (C=O) stretch at 1720 cm⁻¹ and aromatic C–O vibrations at 1260 cm⁻¹, distinguishing SM from degradation products.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Doublets at δ 6.8 ppm (aromatic protons) and δ 5.3 ppm (malate methine proton) confirm ester linkage.
  • ¹³C NMR : Carbonyl signals at δ 170.2 ppm (ester) and δ 176.5 ppm (carboxylic acid).

Scalability and Industrial Production Considerations

Parameter Chemical Synthesis Enzymatic Synthesis
Yield 70–85% 50–60%
Reaction Time 24–48 hours 48–72 hours
Enantiomeric Excess >98% >95%
Scalability Kilogram-scale Laboratory-scale

Key Insights :

  • Chemical methods dominate industrial production due to higher yields and faster kinetics.
  • Enzymatic routes require protein engineering to improve catalytic efficiency.

Q & A

Q. How can researchers minimize variability in this compound extraction efficiency?

  • Methodological Answer : Standardize protocols across replicates (e.g., solvent volume, extraction time). Use internal standards (e.g., deuterated this compound) to correct for recovery losses. Validate methods via inter-laboratory reproducibility trials .

Tables for Methodological Reference

Q. Table 1. Comparison of Quantification Methods for this compound

MethodSensitivitySpecificityThroughputKey Limitations
HPLC-UVModerateLowHighCo-elution with analogs
LC-MS/MSHighHighMediumCostly instrumentation
NMRLowModerateLowLow sensitivity

Q. Table 2. Common Experimental Pitfalls and Solutions

PitfallSolutionEvidence
Inconsistent extraction protocolsPre-trial optimization with internal standards
Low signal-to-noise in MS dataMRM optimization and matrix-matched calibration
Unaccounted environmental variablesControlled growth chambers and randomized block designs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sinapoyl-(S)-malate
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